molecular formula C10H9F3O2 B13329597 2-(2,4,5-Trifluorophenyl)butanoic acid

2-(2,4,5-Trifluorophenyl)butanoic acid

Cat. No.: B13329597
M. Wt: 218.17 g/mol
InChI Key: DJXSYWKHBQVAHK-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a trifluorophenyl group. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing 2-(2,4,5-trifluorophenyl)butanoic acid involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to obtain ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield the desired product .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,4,5-Trifluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sitagliptin, the compound undergoes asymmetric hydrogenation and stereoselective Hofmann rearrangement to form the active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
  • 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
  • ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride

Uniqueness

2-(2,4,5-Trifluorophenyl)butanoic acid is unique due to its trifluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical synthesis and other specialized applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-(2,4,5-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15)

InChI Key

DJXSYWKHBQVAHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1F)F)F)C(=O)O

Origin of Product

United States

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